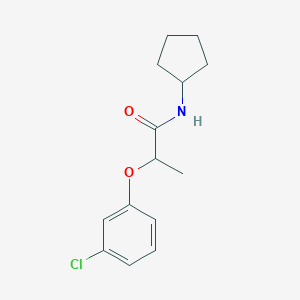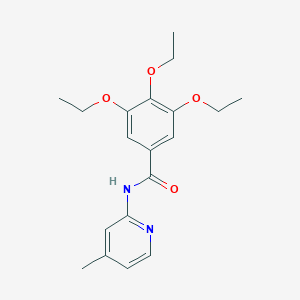
N-(2-tert-butylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)methanesulfonamide, also known as PTM or N-Ts-2-tBu, is a sulfonamide compound that has gained attention in the field of medicinal chemistry due to its potential as a bioactive molecule. This compound has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)methanesulfonamide has been widely studied for its potential as a bioactive molecule. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It also has antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Mécanisme D'action
The mechanism of action of N-(2-tert-butylphenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(2-tert-butylphenyl)methanesulfonamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of Candida albicans. It also has antiviral activity against herpes simplex virus type 1. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-tert-butylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in the presence of light and air, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of N-(2-tert-butylphenyl)methanesulfonamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, the use of N-(2-tert-butylphenyl)methanesulfonamide as a tool for studying biological processes, such as gene expression and signaling pathways, is an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)methanesulfonamide involves the reaction of 2-tert-butylaniline with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
Nom du produit |
N-(2-tert-butylphenyl)methanesulfonamide |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
N-(2-tert-butylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)9-7-5-6-8-10(9)12-15(4,13)14/h5-8,12H,1-4H3 |
Clé InChI |
DOTMNCWXUGWDEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)










